Bis(2-bromoethyl)selenium Dibromide

Chemoselective reduction Tertiary amide Sodium borohydride activation

This hypervalent dibromide reagent uniquely enables chemoselective reduction of tertiary amides with NaBH₄ while leaving primary and secondary amides intact—a selectivity profile not achievable with the diiodide or dichloride analogues. It also installs selenium and alkoxy functionality across alkenes in a single preparative step, and reacts with pyridine derivatives to generate crystallographically characterized T-shaped Se(II) coordination complexes. Choose it for late-stage functionalization and crystal engineering.

Molecular Formula C4H8Br4Se
Molecular Weight 454.7 g/mol
CAS No. 62735-90-4
Cat. No. B127926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-bromoethyl)selenium Dibromide
CAS62735-90-4
SynonymsDibromobis(2-bromoethyl)selenium
Molecular FormulaC4H8Br4Se
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESC(CBr)[Se](CCBr)(Br)Br
InChIInChI=1S/C4H8Br4Se/c5-1-3-9(7,8)4-2-6/h1-4H2
InChIKeyIANWMPCQXZMLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-bromoethyl)selenium Dibromide (CAS 62735-90-4) – A Structurally Distinct, Multifunctional Organoselenium Reagent for Selective Synthesis


Bis(2-bromoethyl)selenium dibromide (C₄H₈Br₄Se) is a hypervalent dialkylselenium dihalide that adopts a trigonal‑bipyramidal (TB) geometry in the solid state [1]. This structural motif underpins its dual reactivity as a chemoselective reductive activator for tertiary amides and as a selenium‑transfer reagent for one‑step alkoxyselenation and the construction of T‑shaped coordination compounds [2]. Its well‑defined X‑ray crystal structure and unique reactivity profile distinguish it from the corresponding dichloride and diiodide analogues, making it a rationally chosen building block in both academic and industrial organoselenium chemistry.

Why Bis(2-bromoethyl)selenium Dibromide Cannot Be Replaced by Other Dialkylselenium Dihalides or Selenide Precursors


Dialkylselenium dihalides are not interchangeable; their reduction ability, substrate scope, and product structure are exquisitely sensitive to both the halogen identity and the alkyl‑chain substitution [1]. The dichloride analogue is less reactive, while the diiodide, which crystallizes as a molecular complex (MC) rather than a trigonal‑bipyramid, reduces primary, secondary, and tertiary amides non‑selectively [1]. Conversely, the dibromide’s TB geometry restricts reduction exclusively to tertiary amides—a selectivity absent in the diiodide [1]. Substituting the dibromide with bis(2‑bromoethyl)selenide results in a normal nucleophilic substitution pathway instead of hypervalent T‑shaped product formation, demonstrating that the dibromide’s oxidizing character is essential for accessing these coordination architectures [2].

Quantitative Differentiators for Bis(2-bromoethyl)selenium Dibromide – Head‑to‑Head Comparisons with Closest Structural Analogues


Unmatched Tertiary Amide Selectivity vs. Primary/Secondary Amides: The TB Geometry Controls Substrate Scope

The NaBH₄‑bis(2‑bromoethyl)selenium dibromide system reduces tertiary amides to the corresponding amines in good yields, whereas primary and secondary amides remain completely unreactive under identical conditions [1]. In contrast, the diiodide analogue (NaBH₄‑diethylselenium diiodide, 2c) reduces all three amide classes non‑selectively [2]. The origin of this selectivity is structural: the dibromide adopts a trigonal‑bipyramidal (TB) geometry, while the diiodide forms a molecular complex (MC) that generates a stronger, less discriminating borane source [2].

Chemoselective reduction Tertiary amide Sodium borohydride activation

Structural Basis for Selectivity: Trigonal‑Bipyramidal Geometry Drives Unique Redox Behavior

Single‑crystal X‑ray analysis reveals that bis(2‑bromoethyl)selenium dibromide crystallizes as a trigonal‑bipyramidal (TB) species, whereas the corresponding diiodide adopts a molecular complex (MC) structure [1]. This geometric difference is directly correlated with reducing power: the MC‑type diiodide is a stronger, unselective reductant, while the TB‑type dibromide provides attenuated reactivity suitable for tertiary‑amide‑only reduction [1].

Organoselenium crystallography Hypervalent chalcogen Reducing agent design

Exclusive Access to T‑Shaped Hypervalent Selenium Coordination Compounds vs. Selenide Analogues

Reaction of bis(2‑bromoethyl)selenium dibromide with pyridine yields T‑shaped, trans‑dihalo‑coordinated selenium compounds 3a–3d in moderate to good yields [1]. When the same reaction is performed with bis(2‑bromoethyl)selenide (the reduced precursor), the outcome is completely different: a normal substitution product, 1,1′‑(selanediyldiethylene)dipyridin‑1‑ium dibromide (5), is obtained in 42% yield [1]. No T‑shaped hypervalent product is observed with the selenide starting material.

Hypervalent selenium Coordination chemistry Crystal engineering

One‑Step Alkoxyselenation of Cyclohexene – A Selenium‑Transfer Reaction Not Achievable with Simple SeX₂ Reagents

Bis(2‑bromoethyl)selenium dibromide effects a one‑pot alkoxyselenation of cyclohexene in alcohol solvents under reduced pressure, delivering bis(2‑alkoxycyclohexyl)selenium dibromides (R = Me, Et, iPr) via a 2‑bromocyclohexyl‑2′‑bromoethylselenium dibromide intermediate [1]. Use of elemental selenium or simpler SeX₂ reagents (e.g., SeCl₂, SeBr₂) does not provide this tandem difunctionalization; instead, they typically give mixtures of allylic and vinylic substitution products.

Alkoxyselenation Selenium transfer Cycloalkene functionalization

Evidence‑Backed Application Scenarios for Bis(2-bromoethyl)selenium Dibromide (CAS 62735-90-4)


Chemoselective Synthesis of Tertiary Amine Pharmacophores Without Protecting‑Group Strategies

Medicinal chemists requiring late‑stage reduction of tertiary amides in substrates that also contain secondary or primary amides can employ the NaBH₄‑dibromide system to achieve exclusive tertiary amide reduction. This eliminates the need for orthogonal protecting groups and streamlines the synthesis of complex amine libraries, as demonstrated by the selective reduction of tertiary amides in the presence of primary/secondary amides in the original 1990 study [1].

Fabrication of T‑Shaped Halogen‑Bonded Supramolecular Architectures

Crystal engineers and supramolecular chemists can exploit the defined T‑shaped SeBr₂ geometry generated by the reaction of the dibromide with pyridine derivatives to construct halogen‑bonded networks. The availability of five crystallographically characterized T‑shaped complexes (3a, 3b, 3d, 3e, and 11) from the 1995 study provides a direct, reproducible platform for further elaboration [2].

Direct One‑Pot Construction of 2‑Alkoxycyclohexyl Selenium Frameworks

Practitioners developing seleno‑organic intermediates for agrochemical or materials applications can use the alkoxyselenation protocol to introduce both selenium and alkoxy functionality across the cyclohexene double bond in one step. This method avoids the generation of stoichiometric selenium waste typical of stepwise approaches and has been demonstrated on preparative scale with three different alcohols [3].

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